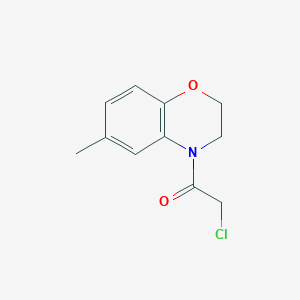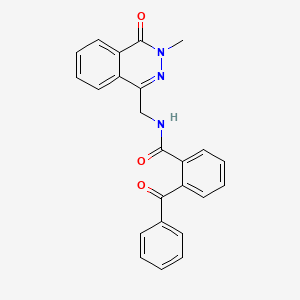
4-(Chloroacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloroacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that features a benzoxazine ring structure
作用機序
Target of Action
It is known that similar compounds with a pyrrolidine ring are used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that similar compounds interact with their targets through a series of biochemical reactions .
Biochemical Pathways
In general, a metabolic pathway is a linked series of chemical reactions occurring within a cell . The reactants, products, and intermediates of an enzymatic reaction are known as metabolites, which are modified by a sequence of chemical reactions catalyzed by enzymes .
Pharmacokinetics
The main processes involved in pharmacokinetics are absorption, distribution, and the two routes of drug elimination, metabolism and excretion .
Result of Action
Similar compounds have been known to replace one of the aromatic protons with an alkyl group .
Action Environment
It is known that chloroacetyl chloride, a related compound, reacts vigorously with water to generate gaseous hcl .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloroacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of chloroacetyl chloride with a suitable precursor under controlled conditions. One common method involves the use of chloroacetyl chloride in the presence of a base, such as triethylamine, to facilitate the acylation reaction . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the chloroacetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as distillation and recrystallization are commonly employed in industrial settings to achieve the desired product quality .
化学反応の分析
Types of Reactions
4-(Chloroacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoxazines with various functional groups depending on the nucleophile used.
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
科学的研究の応用
4-(Chloroacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and resins.
Biological Studies: It is used in the study of enzyme inhibition and interaction with biological targets.
類似化合物との比較
Similar Compounds
4-(Chloroacetyl)-6-methyl-2H-1,4-benzoxazine: Similar structure but lacks the dihydro component.
4-(Chloroacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzothiazine: Contains a sulfur atom instead of oxygen in the ring.
Uniqueness
4-(Chloroacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific ring structure and the presence of the chloroacetyl group, which imparts distinct reactivity and potential for diverse applications . The combination of these features makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-chloro-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-8-2-3-10-9(6-8)13(4-5-15-10)11(14)7-12/h2-3,6H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMHFKFXPGKGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid](/img/structure/B2984247.png)

![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B2984250.png)

![N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2984255.png)
![N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE](/img/structure/B2984256.png)
![3-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine](/img/structure/B2984257.png)
![(Z)-1-benzyl-3-(((2-bromophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2984259.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B2984263.png)

![N-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2984267.png)

